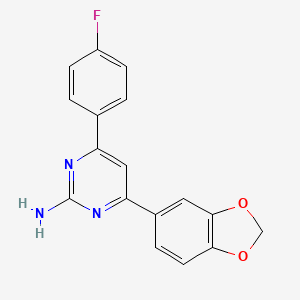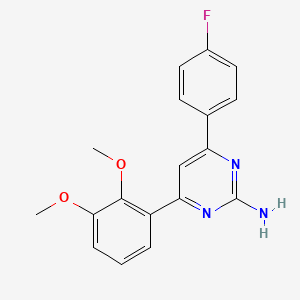
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has been studied for its potential as an active pharmaceutical ingredient (API). It has a wide range of applications in the pharmaceutical, chemical, and biological fields. This compound has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Scientific Research Applications
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been used as a tool for studying the structure and function of various proteins and enzymes. It has also been used in the study of drug metabolism and drug-receptor interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is known to bind to various receptors and enzymes, and to modulate their activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to bind to the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high yield and purity. In addition, this compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Future Directions
There are several future directions for research involving 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. These include further studies of its potential applications in the pharmaceutical, chemical, and biological fields. In addition, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into the development of new synthesis methods and improved purification techniques is needed to improve the efficiency and cost-effectiveness of the compound.
Synthesis Methods
The synthesis of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be achieved through a direct condensation reaction of 4-bromo-3-fluorobenzaldehyde and 2-aminopyrimidine in the presence of an acid catalyst. This reaction typically yields a product with a purity of 90-95%. The reaction can be further improved by using a microwave-assisted synthesis, which can increase the yield and reduce the reaction time.
properties
IUPAC Name |
4-(3-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADHGRAWJHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














